molecular formula C5H6BrN B092131 Pyridine hydrobromide CAS No. 18820-82-1

Pyridine hydrobromide

Cat. No. B092131
CAS RN: 18820-82-1
M. Wt: 160.01 g/mol
InChI Key: BBFCIBZLAVOLCF-UHFFFAOYSA-N
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Description

Pyridine hydrobromide is not directly mentioned in the provided papers; however, pyridine and its derivatives are extensively studied due to their significance in various chemical reactions and their presence in biologically active compounds. Pyridinium hydrobromide perbromide, a related compound, is mentioned as a catalyst for aziridination of olefins, demonstrating the reactivity of pyridine derivatives in synthetic chemistry .

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of significant interest. One approach involves a one-pot synthesis using rhodium carbenoid induced ring expansion of isoxazoles, followed by DDQ oxidation to yield functionalized pyridines . Another method couples γ-amino-alcohols with secondary alcohols, catalyzed by a ruthenium pincer complex . A cascade reaction involving [1 + 5] cycloaddition of isonitriles to enamides, followed by oxidative aromatization and acyl transfer, is also employed to synthesize substituted pyridines . Additionally, a three-component synthesis has been developed to create a variety of functionalized pyridine derivatives, which are suitable for subsequent palladium-catalyzed reactions . Other methods include solid-phase synthesis for trisubstituted pyridines , a three-step procedure involving Hosomi-Sakurai allylation/oxidative cleavage sequence followed by cyclization , and a regiocontrolled synthesis from aldehydes, alkynes, and NH4OAc .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and highly substituted. The synthesis methods mentioned provide access to a diverse range of substituted pyridines, which can include various functional groups attached to the pyridine ring. For instance, the solid-phase synthesis method allows for the independent introduction of substituents on the 2, 4, and 6 positions of the pyridine ring . The molecular structure is crucial for the reactivity and potential applications of these compounds in pharmaceuticals and other areas.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The pyridinium hydrobromide perbromide is used as a catalyst for the aziridination of olefins . The functionalized pyridines synthesized through the methods described can undergo further chemical transformations, such as palladium-catalyzed Suzuki couplings , which can lead to the formation of more complex molecules, including bipyridine derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of pyridine hydrobromide specifically are not detailed in the provided papers, the properties of pyridine derivatives in general are influenced by the substituents on the pyridine ring. These properties include solubility, melting and boiling points, and reactivity, which are important for their applications in chemical synthesis and pharmaceutical development. The synthesis methods aim to provide access to pyridine derivatives with diverse physical and chemical properties suitable for various applications [1-10].

Scientific Research Applications

1. α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching

  • Summary of Application : Pyridine hydrobromide perbromide is used as a brominating agent in the α-bromination reaction of acetophenone derivatives. This reaction is significant in the field of organic chemistry .
  • Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results or Outcomes : 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1. All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

2. Hydroboration of Pyridines

  • Summary of Application : Pyridine hydrobromide is used in the hydroboration of pyridines, a novel and efficient synthesis of N-H 1,4-dihydropyridines .
  • Methods of Application : The process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .
  • Results or Outcomes : This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods .

3. Synthesis of β-Adrenergic Blocking Agents

  • Summary of Application : Pyridine hydrobromide perbromide is used as a raw material in the preparation of β-adrenergic blocking agents .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are β-adrenergic blocking agents, which are used in the treatment of various cardiovascular diseases .

4. Pyridine-Based Drug Crafting

  • Summary of Application : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The pyridine moiety present in a drug molecule increases its biochemical potency and metabolic stability, enhances cellular permeability .

5. Synthesis of Pyridine-Based Antibiotics

  • Summary of Application : Pyridine hydrobromide is used in the synthesis of pyridine-based antibiotics. These antibiotics are found to inhibit multidrug-resistant S. aureus (MRSA) .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are pyridine-based antibiotics that are effective against multidrug-resistant pathogens .

6. Brominations of Ketones on a Micro or Semimicro Scale

  • Summary of Application : Pyridine hydrobromide is quite useful for brominations of ketones on a micro or semimicro scale .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are brominated ketones .

Safety And Hazards

Pyridine hydrobromide is corrosive and can cause eye and skin burns . It may cause severe respiratory tract irritation with possible burns . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyridine derivatives, including Pyridine hydrobromide, are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFCIBZLAVOLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-86-1 (Parent)
Record name Pyridine, hydrobromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8066422
Record name Pyridine hydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine hydrobromide

CAS RN

18820-82-1
Record name Pyridine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18820-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, hydrobromide (1:1)
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Record name Pyridine, hydrobromide (1:1)
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Record name Pyridine hydrobromide
Source EPA DSSTox
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Record name Pyridinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
C Djerassi, CR Scholz - Journal of the American Chemical Society, 1948 - ACS Publications
Pyridine hydrobromide perbromide2 is a crys-talline and stable salt, which is quite useful for brominations of ketones on a micro or semimicro scale, since it can be weighed very …
Number of citations: 171 pubs.acs.org
KC Majumdar, AK Kundu - Canadian journal of chemistry, 1995 - cdnsciencepub.com
… We have recently achieved a facile entry to this ring system 6 (5) with the use of a well-known brominating agent, pyridine hydrobromide perbromide, which we report here. The starting …
Number of citations: 29 cdnsciencepub.com
FH Allen, D Rogers, PGH Troughton - Acta Crystallographica Section …, 1971 - scripts.iucr.org
A full three-dimensional X-ray study of 2, 3, 4, 4a, 9, 9a-hexahydro-2-methyl-9-phenyl-lH-indeno [2, 1-c]-pyridine has been carried out using the hydrobromide, C19H22NBr. The crystals …
Number of citations: 46 scripts.iucr.org
JA Hayes - Journal of the American Chemical Society, 1902 - scholar.archive.org
… Pyridine hydrobromide is prepared by adding hydrobromic acid to pyridine, an excess of … Upon the addition of the acid solution of antimony bromide to the pyridine hydrobromide, there …
Number of citations: 3 scholar.archive.org
D PeraltaRodríguez, G LópezCampos… - 中国化学工程学报 …, 1998 - cqvip.com
1 INTRODUCTIONThe drying of fine chemicals and pharmaceuticals is dominated by a number of special factorscompared to the drying of bulk chemicals.These include:very high value …
Number of citations: 0 www.cqvip.com
SME Englert, SM McElvain - Journal of the American Chemical …, 1929 - ACS Publications
… The procedure consists of heating a perbromide of pyridine hydrobromide at 230-250 under ordinary pressure until the evolution of hydrogen bromide ceases. There appears to be …
Number of citations: 27 pubs.acs.org
GE Heasley, JMC Bundy, VL Heasley… - The Journal of …, 1978 - ACS Publications
… 0 The brominating agent (neat bromine, the solid amine dibromide, or solid pyridine hydrobromide perbromide (PyHBr3)) was added last to a methylene chloride solution of the alkene …
Number of citations: 52 pubs.acs.org
CR Noller, R Dinsmore - Journal of the American Chemical …, 1932 - ACS Publications
… quantitative work has been done along this line, namely, therelative ease of removal of hydrogen halide, we find that the order of relative rates of formation of pyridine hydrobromide is …
Number of citations: 17 pubs.acs.org
S Monmoton, H Lefebvre… - Macromolecular …, 2008 - Wiley Online Library
… 2 monomers, 3,5-bis(bromomethyl)pyridine hydrobromide and a new monomer 3,5-bis(bromobutyl)pyridine hydrobromide. Kinetic studies were undertaken on both polymerizations and …
Number of citations: 22 onlinelibrary.wiley.com
SJ Metro, A Taurins - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
… The main reaction products are 2-nitro-1,3-indandione pyridine salt, pyridirle hydrobro~nide, phthalic acid, and a black tar consisting of oxidized polymer of pyridine hydrobromide. The …
Number of citations: 2 cdnsciencepub.com

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